molecular formula C15H14N2OS B1144007 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride CAS No. 14359-62-7

3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride

Cat. No. B1144007
CAS RN: 14359-62-7
M. Wt: 270.35
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride involves the condensation of chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with substituted phenothiazines. This process results in compounds confirmed by various analytical techniques including IR, 1H NMR, mass, and elemental analysis (Bansode, Dongre, & Dongre, 2009).

Molecular Structure Analysis

Structural investigations of phenothiazine derivatives are typically completed using spectroscopic methods (NMR, FT-IR, UV–vis, MS), supported by molecular mechanics and semi-empirical DFT calculations. These analyses confirm the molecular structure and provide insights into the stability and conformation of the compounds (Gaina et al., 2012).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, leading to the synthesis of compounds with distinct properties. For instance, the reaction of phenothiazine with Cl(CH2)3Br and subsequent steps result in the formation of azetidine-1-carboxamides, showcasing the versatility of phenothiazine in chemical synthesis (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for determining their practical applications. These properties are often influenced by the structural modifications and the presence of functional groups in the phenothiazine core.

Chemical Properties Analysis

Phenothiazine derivatives exhibit a broad range of chemical properties, including antibacterial and antifungal activities. The chemical structure, particularly the substitution pattern on the phenothiazine nucleus, plays a crucial role in their biological activities and interactions with biological targets (Bansode, Dongre, & Dongre, 2009).

Scientific Research Applications

Phenothiazine derivatives have been used in the development of compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . This process, known as molecular hybridization, has resulted in compounds with diverse biological activities, interacting with specific or multiple targets .

The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system, traditionally present in compounds with antipsychotic, antihistaminic, and antimuscarinic effects .

properties

IUPAC Name

3-amino-1-phenothiazin-10-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS.ClH/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJFPNHMMGRCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride

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